

Spectroscopic Data Interpretation for 3-Cyanopyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyanopyridine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-cyanopyridine** (nicotinonitrile), a key intermediate in the synthesis of various pharmaceutical compounds, including the vitamin niacin.^{[1][2]} The following sections detail the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols and data summaries.

Spectroscopic Data Summary

The empirical formula for **3-cyanopyridine** is $C_6H_4N_2$ with a molecular weight of 104.11 g/mol .^{[3][4]} The key spectroscopic features are summarized in the tables below, providing a quick reference for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | **Wavenumber (cm ⁻¹) ** | Reference |
|--------------------|------------------------|-------------------------------------|----------------------|
| Cyano (C≡N) | Stretching | 2222-2230 | [5] |
| Aromatic C-H | Stretching | > 3000 | General IR Knowledge |
| Aromatic C=C & C=N | Stretching | 1400-1600 | General IR Knowledge |
| Aromatic C-H | Bending (out-of-plane) | 700-900 | General IR Knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|--------|-------------------------|-------------------------------|---------------------------|-----------|
| H-2 | 8.912 | Singlet (or narrow multiplet) | - | [6] |
| H-6 | 8.848 | Doublet | ~4.8 | [6][7] |
| H-4 | 8.004 | Doublet of Triplets | ~8.1, 1.6 | [6] |
| H-5 | 7.482 | Multiplet | - | [6] |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[6][8]

¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ , ppm) | Reference |
|-----------------------|----------------------------------|-----------|
| C-2 | ~153 | [9] |
| C-6 | ~152 | [9] |
| C-4 | ~140 | [9] |
| C-5 | ~124 | [9] |
| C-3 | ~117 | [9] |
| Cyano ($C\equiv N$) | ~110 | [9] |

Mass Spectrometry (MS)

| Technique | m/z | Relative Intensity | Assignment | Reference |
|--------------------------|-----|--------------------|-------------------------|------------|
| Electron Ionization (EI) | 104 | High | $[M]^+$ (Molecular Ion) | [3][4][10] |
| EI | 77 | Moderate | $[M-HCN]^+$ | [3][11] |
| EI | 51 | Moderate | $[C_4H_3]^+$ | [3] |
| EI | 50 | High | $[C_4H_2]^+$ | [3] |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **3-cyanopyridine**.

Infrared (IR) Spectroscopy Protocol

This protocol is for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy.

- Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has been initialized.[3]

- **Background Scan:** Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO₂ and H₂O.
- **Sample Preparation:** Place a small amount of solid **3-cyanopyridine** directly onto the ATR crystal.
- **Sample Analysis:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
- **Data Processing:** Process the resulting interferogram using Fourier transformation to obtain the final IR spectrum. Baseline correct and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:**
 - Accurately weigh approximately 10-20 mg of **3-cyanopyridine**.[\[12\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[\[12\]](#)[\[13\]](#)
 - Transfer the solution to a clean, dry 5 mm NMR tube.[\[13\]](#)
- **Instrument Setup:**
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.[\[14\]](#)
 - Place the sample into the NMR spectrometer (e.g., a 300 MHz or 400 MHz Bruker instrument).[\[6\]](#)[\[8\]](#)
- **Data Acquisition:**
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.[\[12\]](#)
 - Shim the magnetic field to achieve optimal homogeneity.[\[12\]](#)

- Tune and match the probe for both ^1H and ^{13}C frequencies.[\[12\]](#)
- Acquire the ^1H NMR spectrum, typically with 16-32 scans.
- Acquire the ^{13}C NMR spectrum, typically with 1024 or more scans, using proton decoupling.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID) signals.
 - Phase correct the spectra.
 - Calibrate the ^1H spectrum by setting the residual CHCl_3 peak to 7.26 ppm. Calibrate the ^{13}C spectrum accordingly.
 - Integrate the peaks in the ^1H spectrum and identify the multiplicities.

Mass Spectrometry (MS) Protocol

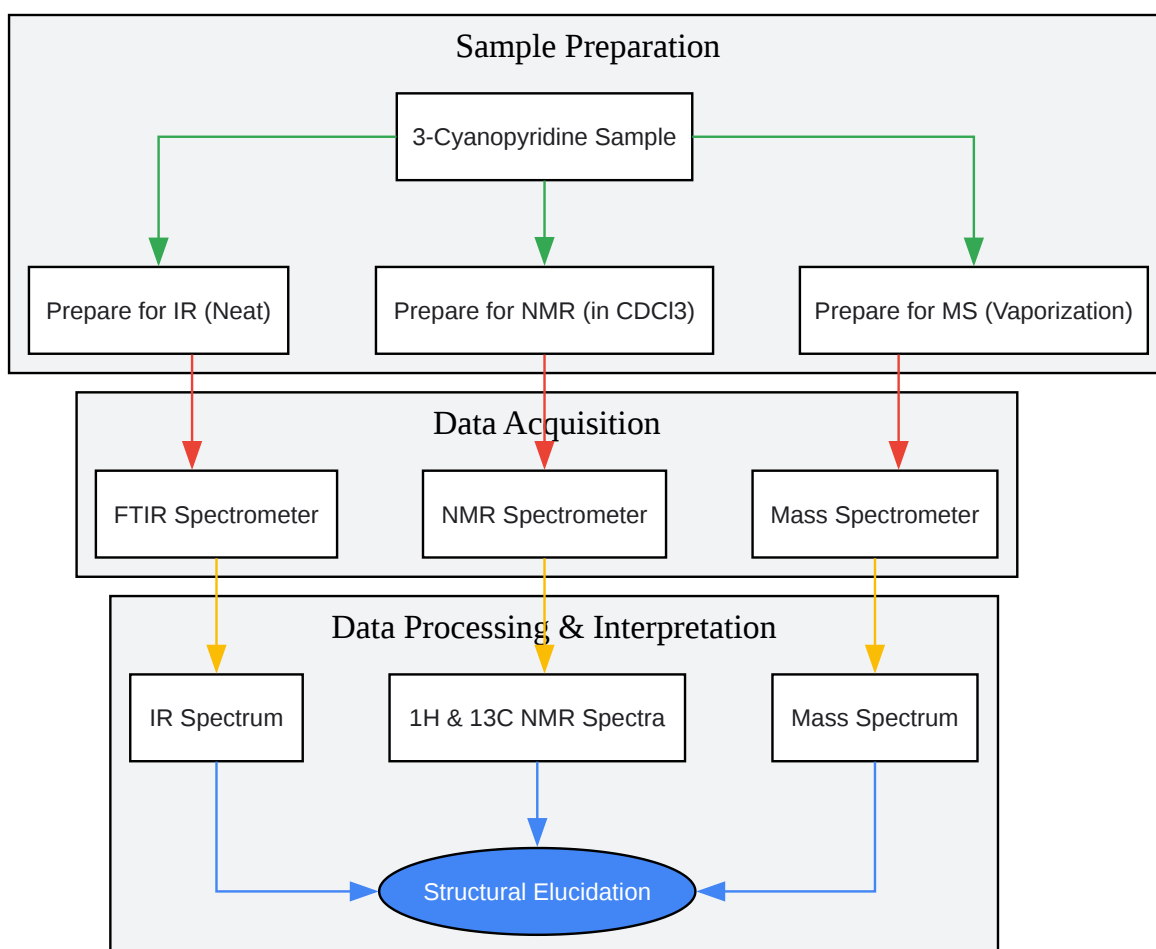
This protocol describes Electron Ionization (EI) Mass Spectrometry.

- Sample Introduction: Introduce a small amount of **3-cyanopyridine** into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet.
- Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) in the ion source. This will cause the molecules to ionize and fragment.
- Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Acquisition and Interpretation: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak and the major fragment ions.[\[15\]](#)[\[16\]](#)

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3-cyanopyridine**.



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A generalized workflow for the spectroscopic analysis of **3-cyanopyridine**.

This guide provides a foundational understanding of the spectroscopic characteristics of **3-cyanopyridine**, essential for its identification, purity assessment, and utilization in research

and development. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data.

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